BAY 61-3606 二盐酸盐

描述

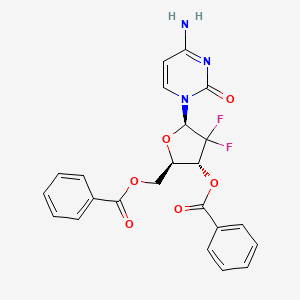

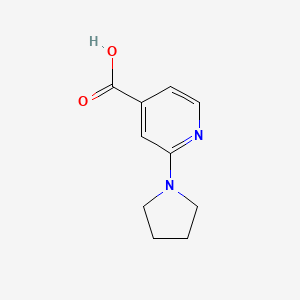

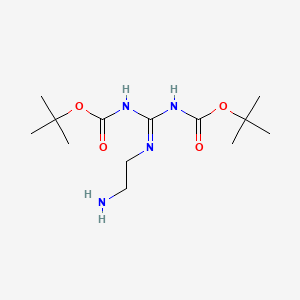

BAY 61-3606 dihydrochloride is a cell-permeable imidazopyrimidine compound . It acts as a potent, ATP-competitive, reversible, and highly selective inhibitor of Syk tyrosine kinase activity . The Ki value is 7.5 nM .

Molecular Structure Analysis

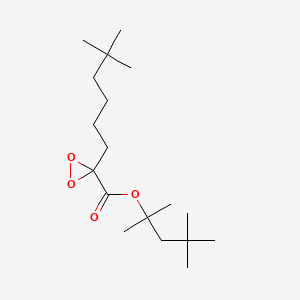

The molecular formula of BAY 61-3606 dihydrochloride is C20H18N6O3.2HCl . The molecular weight is 463.32 .Chemical Reactions Analysis

BAY 61-3606 dihydrochloride has been found to reduce ERK1/2 and Akt phosphorylation in neuroblastoma cells . It also induces a large decrease of Syk phosphorylation in K-rn cell lysates .科学研究应用

Stroke-Induced Injury

BAY 61-3606 dihydrochloride has been utilized in models of focal cerebral ischemia to assess its effects on stroke-induced injury. It is being studied for its potential to mitigate the impact of strokes .

Anti-Inflammatory Applications

This compound has shown promise in blocking antigen-induced airway inflammation in rodents, indicating potential applications in respiratory conditions .

Mast Cell Histamine Release

It inhibits anti-IgE-induced histamine release in isolated human mast cells sensitized with IgE, which could be significant for allergic response management .

B Cell Proliferation

BAY 61-3606 dihydrochloride reduces anti-IgM-induced proliferation of isolated mouse splenic B cells, which may have implications for immune system diseases .

Cancer Research

The compound sensitizes TRAIL-induced apoptosis by downregulating Mcl-1 in breast cancer cells, suggesting a role in cancer therapy . It also inhibits cell proliferation and migration of multiple myeloma cells .

Apoptosis Induction

BAY 61-3606 dihydrochloride induces apoptosis by affecting ERK1/2 and Akt phosphorylation in neuroblastoma cells and has been shown to trigger ubiquitin-dependent degradation of Mcl-1 .

Cyclin-Dependent Kinase Inhibition

It acts as an inhibitor of Cyclin-Dependent Kinase (CDK) 9, which has implications for cell cycle regulation and cancer treatment .

p53 Protein Modulation

Research has evaluated the effect of BAY 61-3606 on the level and phosphorylation of p53 protein and its binding to MDM2 homologue in human vestibular schwannomas, which is crucial for tumor suppression .

Each application provides a glimpse into the potential therapeutic uses of BAY 61-3606 dihydrochloride across various fields of medical research.

MilliporeSigma - BAY 61-3606 hydrochloride hydrate MilliporeSigma - BAY 61-3606 hydrochloride hydrate Cayman Chemical - BAY 61-3606 (hydrochloride) MedChemExpress - BAY 61-3606 dihydrochloride Blood Journal - SYK-Inhibitor Bay 61-3606 Induces Cell Cycle Arrest and Apoptosis PLOS ONE - Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis Hindawi Journal - BAY 61-3606, CDKi, and Sodium Butyrate Treatments Modulate…

作用机制

Target of Action

BAY 61-3606 dihydrochloride is a potent inhibitor of spleen tyrosine kinase (Syk) and inhibitor of nuclear factor kappa B kinase (IKK-alpha) kinase activity . Syk plays essential roles in receptors for the Fc portion of immunoglobulins and B cell receptor complex signaling in various inflammatory cells .

Biochemical Pathways

BAY 61-3606 dihydrochloride affects multiple biochemical pathways. It reduces ERK1/2 and Akt phosphorylation in neuroblastoma cells . It also triggers ubiquitin-dependent degradation of Mcl-1 by regulating Mcl-1 phosphorylation . Furthermore, it downregulates Mcl-1 expression at the transcription level .

Pharmacokinetics

BAY 61-3606 dihydrochloride is orally available . It exhibits good oral bioavailability and in vivo efficacy in rat models . .

Result of Action

BAY 61-3606 dihydrochloride has significant effects at the molecular and cellular levels. It induces a large decrease of Syk phosphorylation in K-rn cell lysates . It also sensitizes TRAIL-induced apoptosis by downregulating Mcl-1 in breast cancer cells . In multiple myeloma cells, it induces cell cycle arrest and apoptosis .

安全和危害

属性

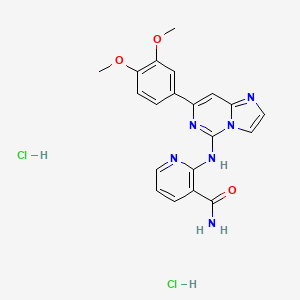

IUPAC Name |

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3.2ClH/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19;;/h3-11H,1-2H3,(H2,21,27)(H,23,24,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMFEULFGGPQLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215179 | |

| Record name | BAY 61-3606 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BAY 61-3606 dihydrochloride | |

CAS RN |

648903-57-5 | |

| Record name | BAY-61-3606 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648903575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY 61-3606 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-61-3606 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96PPV9GQ7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1588852.png)